Welcome to the BenchChem Online Store!
molecular formula C7H3BrF2O B1293408 4-Bromo-2,3-difluorobenzaldehyde CAS No. 644985-24-0

4-Bromo-2,3-difluorobenzaldehyde

Cat. No. B1293408
M. Wt: 221 g/mol
InChI Key: IMOLPSNRLZLWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09353108B2

Procedure details

Sodium methoxide (28% methanol solution, 69.1 g) was added to a solution of 4-bromo-2,3-difluorobenzaldehyde (52.8 g) in methanol (600 mL) at room temperature. The mixture was refluxed under nitrogen atmosphere for 2 hours and concentrated in vacuo to about 1/4 volume. The mixture was diluted with ethyl acetate and water. The mixture was extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (52.3 g).
Name
Sodium methoxide
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[C:7](F)[C:6]=1[F:14]>CO>[Br:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[C:7]([O:2][CH3:1])[C:6]=1[F:14] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
69.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
52.8 g
Type
reactant
Smiles
BrC1=C(C(=C(C=O)C=C1)F)F
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen atmosphere for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 1/4 volume
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C=O)C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 52.3 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.